Astakolactin
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Overview
Description
Astakolactin is a natural product found in Scalarispongia scalaris and Cacospongia scalaris with data available.
Scientific Research Applications
Synthesis and Structural Revision
- The first total synthesis of the proposed structure of astakolactin, a sesterterpene metabolite isolated from the marine sponge Cacospongia scalaris, was achieved. This synthesis involved key processes like Johnson–Claisen rearrangement and asymmetric Mukaiyama aldol reaction (Tonoi et al., 2014).
- A later study revised the originally proposed structure of astakolactin, leading to an asymmetric total synthesis of this new structure. This achievement was crucial in matching the spectroscopic data and specific rotation with the naturally occurring astakolactin (Tonoi et al., 2017).
Biological Activities and Applications
- Although not directly focused on astakolactin, research on astaxanthin, a carotenoid with similar structural characteristics, shows potential biological activities in both in vitro and in vivo models. These studies emphasize the influence of such compounds on metabolism in animals and humans, suggesting a broader implication for related compounds like astakolactin (Ambati et al., 2014).
Potential Therapeutic Applications
- Investigations into related compounds, such as astaxanthin, reveal its potential as a nutritional supplement, antioxidant, and anticancer agent. This might provide insights into the possible applications of astakolactin in similar areas, although direct studies on astakolactin are needed for confirmation (Higuera‐Ciapara et al., 2006).
Immunomodulatory Effects
- Related research on Asparagus racemosus, which contains compounds structurally similar to astakolactin, indicates immunomodulatory activities. These studies suggest potential applications for astakolactin in immunoadjuvant therapies or treatments (Gautam et al., 2009).
properties
Product Name |
Astakolactin |
---|---|
Molecular Formula |
C25H36O4 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(3S,4S,7Z)-7-[(4E,8E)-11-(furan-3-yl)-4,8-dimethylundeca-4,8-dienylidene]-4-hydroxy-3-methyloxocan-2-one |
InChI |
InChI=1S/C25H36O4/c1-19(7-4-8-20(2)10-6-12-23-15-16-28-17-23)9-5-11-22-13-14-24(26)21(3)25(27)29-18-22/h7,10-11,15-17,21,24,26H,4-6,8-9,12-14,18H2,1-3H3/b19-7+,20-10+,22-11-/t21-,24-/m0/s1 |
InChI Key |
VRWCUJQWBMHNBO-MJGZZVEBSA-N |
Isomeric SMILES |
C[C@H]1[C@H](CC/C(=C/CC/C(=C/CC/C(=C/CCC2=COC=C2)/C)/C)/COC1=O)O |
Canonical SMILES |
CC1C(CCC(=CCCC(=CCCC(=CCCC2=COC=C2)C)C)COC1=O)O |
synonyms |
astakolactin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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